molecular formula C5H7N B1617766 Methallyl cyanide CAS No. 4786-19-0

Methallyl cyanide

Cat. No. B1617766
CAS RN: 4786-19-0
M. Wt: 81.12 g/mol
InChI Key: OIQDAVBXDLGCID-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Methallyl cyanide consists of 5 carbon atoms, 7 hydrogen atoms, and 1 nitrogen atom . It contains a total of 12 bonds, including 5 non-H bonds, 2 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, and 1 nitrile (aliphatic) .


Chemical Reactions Analysis

Cyanide is very reactive and readily forms metal-cyanide complexes and organic compounds . The chemical composition of cyanide in environmental samples is affected by factors such as pH, temperature, trace metal content, and the presence of sulfur or sulfur compounds .


Physical And Chemical Properties Analysis

The average mass of this compound is 81.116 Da, and its monoisotopic mass is 81.057846 Da . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Electronic Spectra Studies

Methallyl cyanide has been studied for its electronic spectra, particularly in the region of 2100–2500 A. Research by Callear and Lee (1968) explored the vibrational structures of allyl and β-substituted radicals, including the methallyl radical. They found that the α(C—H) stretching frequency is excited in these regions, contributing to our understanding of the electronic properties of these compounds.

Grignard Methallylation

Methallyl chloride, which is related to this compound, has been used as an allyl donor in Grignard Nozaki-Hiyama methallylations, a process important in organic synthesis. Hassan, Townsend, and Krische (2011) demonstrated the efficiency of methallyl chloride in this context, noting its superiority to methallyl acetate under certain conditions.

Fluorescent Chemosensor Development

A significant application of this compound derivatives is in the creation of fluorescent chemosensors. Orrego-Hernández and Portilla (2017) developed a probe based on a Michael-type nucleophilic addition reaction for detecting cyanide ions. This research is crucial for environmental monitoring and safety.

Biodegradation of Cyanide Wastes

In the context of biodegradation, studies like those by Luque-Almagro, Moreno-Vivián, and Roldán (2016) have highlighted the role of cyanotrophic microorganisms in degrading cyanide wastes. These findings have practical applications in treating industrial cyanurated waste, emphasizing the potential environmental benefits.

Organic Synthesis

The role of this compound in organic synthesis is further exemplified in studies like that of Ernst et al. (1996), which explored the use of 4-methallyl substituted 1,2,4-triazoline-3-thiones in the synthesis of various heterocycles, an important aspect of medicinal chemistry and drug development.

Environmental and Biological Monitoring

In the environmental and biological context, Khadami, Alizadeh, and Saeb (2014) investigated the use of modified magnetic nanoparticles for the removal of cyanide from aqueous solutions, highlighting the relevance of this compound derivatives in environmental remediation.

Safety and Hazards

Cyanide compounds, like Methallyl cyanide, are highly toxic and can cause harm to the brain, heart, blood vessels, and lungs . Exposure can be fatal . Cyanide toxicity and their environmental impact are well known .

properties

IUPAC Name

3-methylbut-3-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N/c1-5(2)3-4-6/h1,3H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQDAVBXDLGCID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197306
Record name Methallyl cyanide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

81.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4786-19-0
Record name 3-Methyl-3-butenenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4786-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Methallyl cyanide
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Record name Methallyl cyanide
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Record name Methallyl cyanide
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Record name METHALLYL CYANIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Methallyl Cyanide and how does it contribute to the flavor of rapeseed oil?

A: this compound (3-Methyl-3-butenenitrile) is a volatile organic compound belonging to the nitrile group. It is a significant contributor to the characteristic flavor of rapeseed oil, often described as pungent or nutty. It originates from the degradation of glucosinolates, natural components found in rapeseed, during the oil extraction process [, , , , , ].

Q2: How does microwave pretreatment of rapeseeds impact the levels of this compound in the extracted oil?

A: Research has shown that microwave pretreatment of rapeseeds prior to oil extraction significantly reduces the amount of the pungent compound 4-isothiocyanato-1-butene while increasing the concentration of this compound, which possesses a less pungent profile. This alteration leads to a more desirable flavor profile in the final rapeseed oil product [].

Q3: Can geographical origin influence the concentration of this compound in rapeseed oil?

A: Yes, studies comparing volatile profiles of rapeseed oils from different regions have found variations in this compound content. This suggests that geographical origin, likely influenced by variations in cultivars and environmental factors, plays a role in the final flavor profile of the oil [].

Q4: What analytical techniques are commonly used to identify and quantify this compound in rapeseed oil?

A: Gas chromatography-mass spectrometry (GC-MS) is widely employed for identifying and quantifying this compound in rapeseed oil. The technique is often paired with headspace solid-phase microextraction (HS-SPME) for efficient sample preparation [, , , ]. Flash gas chromatography (GC) electronic nose systems have also been explored as a potential method for identifying the geographical origin of flavored rapeseed oil based on its volatile profile, which includes this compound [].

Q5: What other volatile compounds, besides this compound, contribute significantly to the overall flavor profile of rapeseed oil?

A5: Apart from this compound, other key volatile compounds that significantly influence the flavor of rapeseed oil include:

  • Glucosinolate degradation products: 4-(methylthio)-butanenitrile, 3-phenyl propionitrile, 4-isothiocyanato-1-butene, 5-cyano-1-pentene, benzenepropanenitrile, 2-Phenylethyl isothiocyanate, and allyl isothiocyanate. [, , , , ]
  • Aldehydes: Nonanal, 3-furaldehyde, 5-methyl-2-furancarboxaldehyde, 2,4-heptadienal, (E,E)-2,4-decadienal, benzaldehydroxy-3,5-demethoxy [, , ]
  • Alcohols: 1,5-hexadien-3-ol, 2-furanmethanol [, ]
  • Pyrazines: 2,5-dimethyl-pyrazine, 2,6-dimethyl-pyrazine, 3-ethyl-2,5-methylpyrazine [, , ]

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